![molecular formula C68H112B2N2O6 B15127391 (3Z)-1-(2-octyldodecyl)-3-[1-(2-octyldodecyl)-2-oxo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indol-3-ylidene]-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indol-2-one](/img/structure/B15127391.png)
(3Z)-1-(2-octyldodecyl)-3-[1-(2-octyldodecyl)-2-oxo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indol-3-ylidene]-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “(3Z)-1-(2-octyldodecyl)-3-[1-(2-octyldodecyl)-2-oxo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indol-3-ylidene]-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indol-2-one” is a synthetic organic molecule that features a complex structure with multiple functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, including the formation of indole derivatives, the introduction of boronate ester groups, and the coupling of these intermediates. Typical reaction conditions may include the use of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, to form the carbon-carbon bonds between the indole units and the boronate esters.
Industrial Production Methods
Industrial production of such complex molecules often requires optimization of reaction conditions to maximize yield and purity. This may involve the use of high-throughput screening techniques to identify the best catalysts, solvents, and temperatures for each step of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
The compound can undergo various types of chemical reactions, including:
Oxidation: The indole units can be oxidized to form quinone derivatives.
Reduction: The carbonyl groups can be reduced to alcohols or amines.
Substitution: The boronate ester groups can participate in substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Palladium catalysts and bases like potassium carbonate (K₂CO₃) are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole units may yield quinone derivatives, while reduction of the carbonyl groups may produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its boronate ester groups make it a valuable intermediate in cross-coupling reactions.
Biology
In biological research, derivatives of this compound may be investigated for their potential as therapeutic agents. The indole core is a common motif in many biologically active molecules, including pharmaceuticals.
Medicine
In medicine, the compound’s derivatives could be explored for their potential to act as drugs targeting specific pathways or receptors. The presence of multiple functional groups allows for fine-tuning of its biological activity.
Industry
In industry, this compound may find applications in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mecanismo De Acción
The mechanism of action of this compound depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The indole units can engage in π-π stacking interactions, while the boronate esters can form reversible covalent bonds with diols and other nucleophiles.
Comparación Con Compuestos Similares
Similar Compounds
Indole-3-carbinol: A naturally occurring compound with anticancer properties.
Boronate esters: Common intermediates in organic synthesis, used in Suzuki-Miyaura coupling reactions.
Quinone derivatives: Compounds formed by the oxidation of indoles, with applications in materials science and biology.
Uniqueness
The uniqueness of “(3Z)-1-(2-octyldodecyl)-3-[1-(2-octyldodecyl)-2-oxo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indol-3-ylidene]-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indol-2-one” lies in its combination of indole and boronate ester functionalities, which provide a versatile platform for further chemical modifications and applications.
Propiedades
Fórmula molecular |
C68H112B2N2O6 |
|---|---|
Peso molecular |
1075.3 g/mol |
Nombre IUPAC |
(3Z)-1-(2-octyldodecyl)-3-[1-(2-octyldodecyl)-2-oxo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indol-3-ylidene]-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indol-2-one |
InChI |
InChI=1S/C68H112B2N2O6/c1-13-17-21-25-29-31-35-39-43-53(41-37-33-27-23-19-15-3)51-71-59-49-55(69-75-65(5,6)66(7,8)76-69)45-47-57(59)61(63(71)73)62-58-48-46-56(70-77-67(9,10)68(11,12)78-70)50-60(58)72(64(62)74)52-54(42-38-34-28-24-20-16-4)44-40-36-32-30-26-22-18-14-2/h45-50,53-54H,13-44,51-52H2,1-12H3/b62-61- |
Clave InChI |
CIKLHBYGEYVLOH-GZYRCYOKSA-N |
SMILES isomérico |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)/C(=C/4\C5=C(C=C(C=C5)B6OC(C(O6)(C)C)(C)C)N(C4=O)CC(CCCCCCCC)CCCCCCCCCC)/C(=O)N3CC(CCCCCCCC)CCCCCCCCCC |
SMILES canónico |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C(=C4C5=C(C=C(C=C5)B6OC(C(O6)(C)C)(C)C)N(C4=O)CC(CCCCCCCC)CCCCCCCCCC)C(=O)N3CC(CCCCCCCC)CCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


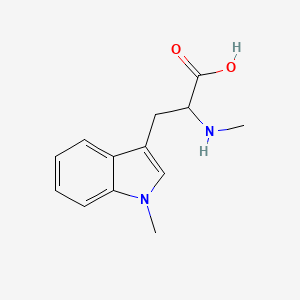
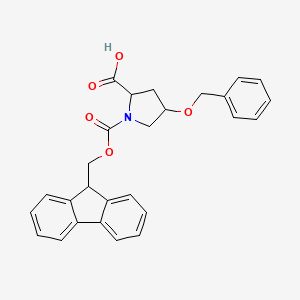
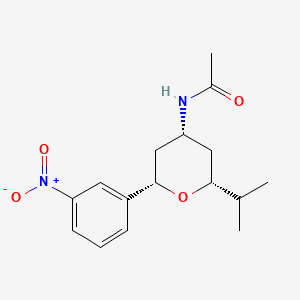
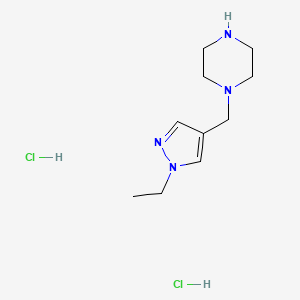
![1-[(Tert-butoxy)carbonyl]-hexahydrospiro[azetidine-3,1'-furo[3,4-c]pyrrole]-3'a-carboxylic acid](/img/structure/B15127352.png)
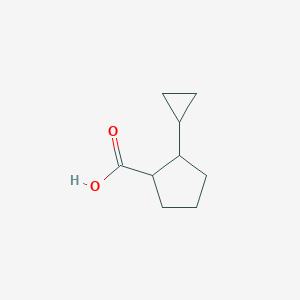
![(2S,3S,4S,5R,6S)-6-[2-[1-(4-chlorobenzoyl)-5-hydroxy-2-methylindol-3-yl]acetyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B15127369.png)
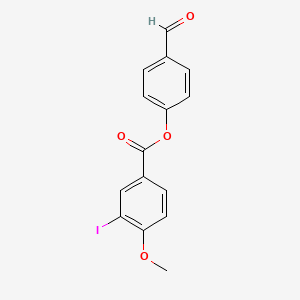
![N-(propan-2-yl)-2-[2-(propylamino)acetamido]propanamide hydrochloride](/img/structure/B15127382.png)

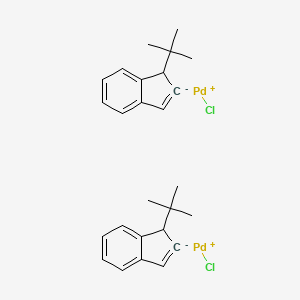
![3-ethoxy-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B15127403.png)
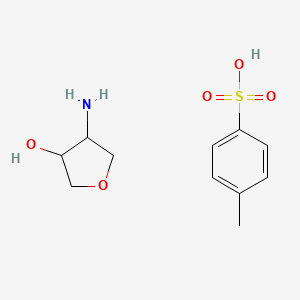
![(R)-1-((3,3'-Dibromo-2'-((tert-butyldimethylsilyl)oxy)-5,5',6,6',7,7',8,8'-octahydro-[1,1'-binaphthalen]-2-yl)oxy)-1-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,6-dimethylphenyl)-1-(2-methyl-2-phenylpropylidene)molybdenum (VI)](/img/structure/B15127418.png)
